5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Overview
Description
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is a chemical compound with the molecular formula C9H8ClNO2S2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonamide group attached to a benzo[b]thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-3-methylbenzo[b]thiophene.
Sulfonation: The benzo[b]thiophene derivative undergoes sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide group.
3-Methylbenzo[b]thiophene-2-sulfonamide: Lacks the chloro group.
5-Chlorobenzo[b]thiophene-2-sulfonamide: Lacks the methyl group.
Uniqueness
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMQMZKLIJYAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373995 | |
Record name | 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-94-8 | |
Record name | 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-94-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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